molecular formula C18H21N5OS B5643151 3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B5643151
M. Wt: 355.5 g/mol
InChI Key: LAHZOTPSBPTNFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolo pyrazine derivatives often involves multistep reactions, including cyclocondensation, substitution, and ring closure reactions. For example, the cyclocondensation of specific pyrimidine derivatives with hydroxylamine or hydrazine leads to various substituted triazolo pyrimidines, showcasing the type of synthetic routes that could be employed for similar compounds (Desenko et al., 1998). Such methods demonstrate the complexity and creativity required in synthesizing complex molecules like 3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. For instance, some indole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, as well as the development of novel synthesis methods and the investigation of its mechanism of action .

properties

IUPAC Name

1-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(1-methylindol-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-8-22(10-17-20-19-13(2)23(12)17)18(24)11-25-16-9-21(3)15-7-5-4-6-14(15)16/h4-7,9,12H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHZOTPSBPTNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=NN=C(N12)C)C(=O)CSC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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